molecular formula C20H24ClN3O3 B3002538 tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 1235407-20-1

tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B3002538
CAS No.: 1235407-20-1
M. Wt: 389.88
InChI Key: SNXUMKPEHPAGQM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. This compound features a piperazine core protected by a Boc (tert-butoxycarbonyl) group, a common strategy to modulate the molecule's properties during synthesis. The structure integrates a chlorinated hydroxyphenyl moiety and a pyridinyl ring, which are key pharmacophoric elements found in potent TRPV1 antagonists like BCTC and its derivatives . TRPV1 is a crucial ion channel involved in the perception of pain and inflammation, making it a prominent target for analgesic drug discovery . The specific arrangement of the 5-chloro-2-hydroxyphenyl and pyridinyl subunits in this compound provides a versatile scaffold for researchers. It allows for further structural exploration and optimization to enhance binding affinity, selectivity, and pharmacokinetic properties. The hydroxyphenyl group, in particular, can facilitate intramolecular hydrogen bonding, potentially influencing the compound's conformation and interaction with the biological target, as observed in similar crystalline structures . This high-purity reagent is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR DIAGNOSTIC USE.

Properties

IUPAC Name

tert-butyl 4-[4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-20(2,3)27-19(26)24-10-8-23(9-11-24)18-12-14(6-7-22-18)16-13-15(21)4-5-17(16)25/h4-7,12-13,25H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXUMKPEHPAGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that includes a tert-butyl group, a piperazine ring, and a pyridine moiety substituted with a chloro and hydroxy group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24ClN3OC_{20}H_{24}ClN_3O, with a molecular weight of approximately 389.88 g/mol. The presence of functional groups such as chloro and hydroxy enhances its reactivity and biological potential .

The compound exhibits significant biological activity primarily through its interaction with various receptors, notably the CCR2b receptor. This receptor plays a crucial role in inflammatory responses, suggesting that the compound could be developed for treating inflammatory diseases. Preliminary studies indicate that it acts as an antagonist at CCR2b, potentially modulating inflammatory pathways .

Antiinflammatory Effects

Research has shown that compounds structurally similar to this compound possess anti-inflammatory properties. The antagonistic action on the CCR2b receptor has been linked to reduced cytokine release and modulation of immune responses .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylateBromine substitutionAntiinflammatory12.5
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylateHydroxypyridine instead of chloro-substituted phenolAnticancer15.8
Tert-butyl 4-(4-(trifluoromethyl)-phenyl)piperazine-1-carboxylateTrifluoromethyl substitutionEnhanced lipophilicityNot determined

Case Studies

Recent studies have focused on the pharmacological profile of similar compounds:

  • Study on CCR2b Antagonism : A study demonstrated that compounds targeting the CCR2b receptor significantly reduced inflammation in animal models of arthritis, highlighting the therapeutic potential of this class of compounds .
  • Anticancer Activity Assessment : In vitro assays revealed that structurally related compounds exhibited cytotoxicity against various cancer cell lines, indicating that modifications to the core structure can lead to enhanced anticancer properties .
  • SAR Analysis : A systematic SAR analysis indicated that electron-withdrawing groups like chloro enhance biological activity by increasing binding affinity to target receptors .

Scientific Research Applications

Anticancer Research

Tert-butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate has been identified as an intermediate in the synthesis of Ceritinib, a drug used to treat non-small cell lung cancer (NSCLC). Ceritinib is a selective inhibitor of anaplastic lymphoma kinase (ALK), which is implicated in various cancers. The compound's structure allows it to potentially modulate ALK activity, making it a valuable candidate for further research in anticancer therapies .

Neuropharmacology

Research indicates that derivatives of piperazine compounds exhibit significant neuropharmacological activity. This compound could be explored for its effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. Studies have shown that piperazine derivatives can influence serotonin and dopamine receptors, suggesting potential therapeutic uses in mood disorders .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for better yield and purity. A notable synthetic pathway includes the reaction of piperazine derivatives with appropriate acylating agents under controlled conditions to ensure high selectivity and yield .

Table: Synthetic Pathways for Piperazine Derivatives

StepReagents/ConditionsYield (%)Notes
1Picolinic acid + tert-butyl chloroformate64%Efficient method for large-scale synthesis
2Cyclization of amideVariableOptimization needed for consistent yields
3Purification via chromatographyHighEssential for obtaining pure product

Case Study 1: Ceritinib Synthesis

In a study focusing on the synthesis of Ceritinib, this compound was used as a key intermediate. The researchers reported successful synthesis with high purity, demonstrating the compound's role in developing effective cancer therapies .

Case Study 2: Neuropharmacological Screening

A recent screening of piperazine derivatives, including this compound, revealed promising anxiolytic effects in animal models. The study highlighted the compound's potential to interact with serotonin receptors, suggesting further exploration in clinical settings could yield new treatments for anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected piperazine-pyridine/heterocycle hybrids. Below is a detailed comparison with structurally and functionally related analogs:

Structural Variations in Pyridine/Pyrimidine Substituents

Compound Name Substituent on Pyridine/Pyrimidine Key Structural Differences Pharmacological Relevance
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate 5-Chloro-2-hydroxyphenyl at pyridine-4-position Hydroxyl and chloro groups enable H-bonding and lipophilic interactions Potential CNS or antimicrobial activity (inferred from phenolic analogs)
tert-Butyl 4-(4-(3,5-dichloro-4-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate (42) 3,5-Dichloro-4-hydroxyphenyl at pyridine-4-position Additional chloro substituent enhances lipophilicity and steric bulk Demonstrated trypanocidal activity via N-myristoyltransferase inhibition
tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A10) Trifluoromethyl at pyridine-4-position Electron-withdrawing CF₃ group improves metabolic stability Used in broad-spectrum antimicrobial candidates (92.4% purity, LC-MS: m/z 332.4)
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate Hydroxyl at pyridine-5-position Altered substitution pattern reduces steric hindrance Building block for hydroxylated heterocycles (purity >98%)
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate Pyrimidin-4-yl core instead of pyridine Nitrogen-rich pyrimidine alters electronic properties Intermediate for kinase inhibitors (similarity score: 0.69)

Key Research Findings

  • Trypanocidal Activity: Compound 42 (3,5-dichloro-4-hydroxyphenyl analog) achieved IC₅₀ = 0.12 µM against Trypanosoma brucei, outperforming non-hydroxylated derivatives by >10-fold .
  • Antimicrobial Potential: Trifluoromethyl derivatives (A10/A11) showed moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) due to enhanced stability against oxidative metabolism .
  • Crystallographic Data : Related Boc-piperazine analogs (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) form triclinic crystals with weak hydrogen bonds, suggesting conformational flexibility critical for target binding .

Q & A

Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Key steps include:
  • Coupling Reactions: React tert-butyl piperazine-1-carboxylate with halogenated pyridines (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane under reflux (60–110°C) with K₂CO₃ as a base. Yields range from 78–91% depending on reaction time and temperature .
  • Purification: Use silica gel chromatography with gradients like hexane/ethyl acetate (8:1 to 4:1) to isolate the product .
  • Critical Parameters: Longer reaction times (12 h) at higher temperatures (110°C) improve yields but may degrade thermally sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR: ¹H and ¹³C NMR in CDCl₃ confirm substituent positions (e.g., aromatic protons at δ 7.0–8.8 ppm, tert-butyl at δ 1.46 ppm) .
  • LCMS: Use electrospray ionization (ESI) to detect molecular ions (e.g., m/z 372.2 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., triclinic system with P1 space group) .

Q. What safety precautions are required for handling this compound?

  • Methodological Answer:
  • GHS Classification: Category 4 acute toxicity (oral). Use PPE: nitrile gloves, lab coats, and eye protection. Work in a fume hood due to potential dust inhalation .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 78% vs. 91%)?

  • Methodological Answer:
  • Variable Screening: Optimize catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) and solvent polarity. Microwave-assisted synthesis reduces side reactions vs. conventional heating .
  • Byproduct Analysis: Use HPLC to identify impurities (e.g., dehalogenated byproducts) that reduce yield .
  • Scale-Up Considerations: Pilot reactions in continuous flow reactors to maintain consistency at larger scales .

Q. What strategies validate the compound’s biological activity in kinase inhibition assays?

  • Methodological Answer:
  • Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinase domains (e.g., CDK4/6).
  • In Vitro Assays: Perform ATP-competitive inhibition assays with recombinant kinases. IC₅₀ values <100 nM indicate potent activity .
  • Metabolite Tracking: LC-MS/MS monitors stability in hepatocyte models to assess metabolic liability .

Q. How does the tert-butyl group influence conformational dynamics and target binding?

  • Methodological Answer:
  • Structural Analysis: X-ray crystallography shows the tert-butyl group induces a chair conformation in the piperazine ring, enhancing hydrophobic interactions with protein pockets .
  • SAR Studies: Synthesize analogs (e.g., methyl or trifluoromethyl substitutions) and compare binding kinetics via surface plasmon resonance (SPR) .

Q. What computational methods predict solubility and bioavailability?

  • Methodological Answer:
  • LogP Calculation: Use ChemAxon or ACD/Labs to estimate partition coefficients (~2.5), indicating moderate lipophilicity .
  • Solubility Screening: Apply the shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Data correlate with bioavailability scores .

Data Contradiction Analysis

Q. Why do NMR spectra of similar analogs show discrepancies in aromatic proton shifts?

  • Methodological Answer:
  • Solvent Effects: CDCl₃ vs. DMSO-d₆ alters chemical shifts (e.g., upfield shifts in DMSO due to hydrogen bonding) .
  • Tautomerism: The 5-chloro-2-hydroxyphenyl group may exist in keto-enol equilibrium, broadening peaks in D₂O-exchanged samples .

Structural and Functional Insights

Q. How can crystallography data guide the design of analogs with improved stability?

  • Methodological Answer:
  • Hydrogen Bond Networks: Modify the hydroxyl group to form stronger interactions (e.g., fluorination to enhance electronegativity) .
  • Thermal Analysis: DSC/TGA identifies decomposition points (>200°C), guiding storage conditions (e.g., desiccated at -20°C) .

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